N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a 1,2,4-triazole-based acetamide derivative featuring a pyridin-3-yl group at position 5 of the triazole ring and a prop-2-en-1-yl (allyl) substituent at position 2. The acetamide moiety is linked via a sulfanyl bridge to the triazole core and is further substituted with a 3-fluoro-4-methylphenyl group.
Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5OS/c1-3-9-25-18(14-5-4-8-21-11-14)23-24-19(25)27-12-17(26)22-15-7-6-13(2)16(20)10-15/h3-8,10-11H,1,9,12H2,2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMADKBJTSPXFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CN=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the triazole intermediate.
Attachment of the Fluorinated Phenyl Group: The fluorinated phenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate fluorinated aryl halides and palladium catalysts.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated reagents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Reduced triazole derivatives and other reduced products.
Substitution: Substituted phenyl or pyridine derivatives.
Scientific Research Applications
Biological Activities
-
Antimicrobial Activity :
- Compounds containing triazole moieties are often evaluated for their antimicrobial properties. Research indicates that derivatives of triazoles can exhibit potent activity against a range of pathogens, including bacteria and fungi. The specific triazole structure in this compound may enhance its efficacy against resistant strains.
-
Anticancer Potential :
- Some studies have suggested that triazole derivatives can inhibit tumor growth by interfering with cancer cell proliferation pathways. The incorporation of the pyridine and fluorine substituents may further enhance the compound's selectivity and potency against specific cancer types.
-
Anti-inflammatory Properties :
- There is evidence that compounds with similar structures exhibit anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or modulation of immune responses.
Drug Development
The unique structure of N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide positions it as a candidate for drug development in several therapeutic areas:
Case Studies
Several studies have highlighted the potential of similar compounds:
- Triazole Derivatives Against Fungal Infections :
- Cancer Cell Line Studies :
- Inflammation Models :
Mechanism of Action
The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The triazole and pyridine rings play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s closest analogs differ in substituents on the triazole ring, pyridine position, and aryl acetamide group. Key examples include:
Key Observations :
- Pyridine Position : Pyridin-3-yl (target compound) vs. pyridin-4-yl (KA-series, ) may alter binding interactions due to differences in electron distribution and steric hindrance.
Physicochemical and Spectroscopic Properties
- NMR Analysis : The target compound’s 1H NMR would show distinct shifts for the allyl group (δ ~5–6 ppm for vinyl protons) and pyridin-3-yl protons (δ ~7.5–8.5 ppm), differing from pyridin-4-yl analogs (e.g., KA-series) .
- Solubility : The allyl group may reduce aqueous solubility compared to ethyl or methyl substituents, while the 3-fluoro-4-methylphenyl group enhances lipophilicity (logP ~2.5–3.5) .
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound belonging to the class of triazole derivatives. Its complex structure includes a triazole ring, a pyridine ring, and a fluorinated phenyl group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H18FN5OS |
| Molecular Weight | 372.4 g/mol |
| InChI | InChI=1S/C19H18FN5OS/c1-3... |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Cyclization reactions using hydrazine derivatives and appropriate nitriles.
- Introduction of the Pyridine Ring : Nucleophilic substitution reactions with pyridine derivatives.
- Attachment of the Fluorinated Phenyl Group : Coupling reactions such as Suzuki or Heck reactions.
- Formation of the Acetamide Moiety : Finalizing the structure through acetamide formation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The triazole and pyridine rings enhance binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Antimicrobial Activity : It has shown promise in inhibiting bacterial and fungal growth.
- Anticancer Properties : Research indicates potential efficacy against various cancer cell lines.
Case Studies and Research Findings
Recent studies have highlighted the compound's diverse biological activities:
- Antimicrobial Activity :
- Antifungal Properties :
- Anticancer Efficacy :
Comparative Biological Activity Table
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-(3-fluoro-4-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodological Answer : Synthesis typically involves a multi-step pathway:
Triazole Ring Formation : Cyclization of thiosemicarbazide intermediates under reflux (150°C) using pyridine and zeolite catalysts, as described for structurally analogous compounds .
Sulfanyl-Acetamide Coupling : Reacting the triazole intermediate with α-chloroacetamide derivatives in the presence of KOH, followed by purification via ethanol recrystallization .
Functional Group Modifications : Allylation (prop-2-en-1-yl) and fluorination steps require controlled temperatures (60–80°C) and anhydrous solvents (e.g., DMF or THF) to avoid side reactions .
- Critical Parameters :
| Step | Reagents/Catalysts | Temperature | Solvent | Yield Optimization |
|---|---|---|---|---|
| Triazole formation | Pyridine, Zeolite (Y-H) | 150°C | Ethanol | 60–75% |
| Sulfanyl coupling | KOH, α-chloroacetamide | RT to 60°C | DMF | 70–85% |
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole protons at δ 8.1–8.5 ppm) .
- Infrared Spectroscopy (IR) : Key peaks include C=O (acetamide) at ~1680 cm⁻¹ and C-S (sulfanyl) at ~680 cm⁻¹ .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., calculated m/z 454.45 for C₂₁H₂₀FN₅OS) .
- X-ray Crystallography : Resolves 3D conformation, particularly the orientation of the prop-2-en-1-yl group .
Q. What initial biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values and selectivity indices .
- Anti-inflammatory Potential : Carrageenan-induced rat paw edema models to assess anti-exudative activity at 10–50 mg/kg doses .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified groups (e.g., replacing prop-2-en-1-yl with methyl or ethyl) and compare activities .
- Key Findings :
| Substituent | Biological Activity (MIC, μg/mL) | Unique Feature |
|---|---|---|
| Prop-2-en-1-yl | 1.25 (S. aureus) | Enhanced membrane penetration |
| Methyl | 5.0 (S. aureus) | Reduced cytotoxicity |
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like bacterial dihydrofolate reductase .
Q. How can contradictory data in biological assays be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent protocols (e.g., broth microdilution vs. agar dilution) and control strains .
- Metabolic Stability Tests : Liver microsome assays to identify degradation products that may skew activity .
- Synergistic Studies : Combine with adjuvants (e.g., β-lactamase inhibitors) to clarify potency in resistant strains .
Q. What mechanistic approaches elucidate the compound’s mode of action?
- Methodological Answer :
- Target Identification : Competitive binding assays (e.g., SPR) with purified enzymes (e.g., DNA gyrase) .
- Transcriptomic Profiling : RNA-seq of treated bacterial cells to identify dysregulated pathways .
- ROS Detection : Flow cytometry with DCFH-DA dye to measure oxidative stress induction in cancer cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
